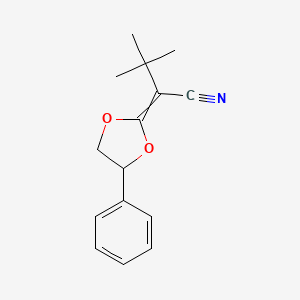
3,3-Dimethyl-2-(4-phenyl-1,3-dioxolan-2-ylidene)butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-2-(4-phenyl-1,3-dioxolan-2-ylidene)butanenitrile is an organic compound with a complex structure that includes a dioxolane ring and a nitrile group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 3,3-Dimethyl-2-(4-phenyl-1,3-dioxolan-2-ylidene)butanenitrile typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 4-phenyl-1,3-dioxolane-2-one with a suitable nitrile source in the presence of a base. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3,3-Dimethyl-2-(4-phenyl-1,3-dioxolan-2-ylidene)butanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3-Dimethyl-2-(4-phenyl-1,3-dioxolan-2-ylidene)butanenitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2-(4-phenyl-1,3-dioxolan-2-ylidene)butanenitrile involves its interaction with specific molecular targets. The nitrile group can participate in various biochemical pathways, potentially inhibiting or activating enzymes. The dioxolane ring may also contribute to its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar compounds to 3,3-Dimethyl-2-(4-phenyl-1,3-dioxolan-2-ylidene)butanenitrile include:
2,2-Dimethyl-1,3-dioxolane-4-methanol: A compound with a similar dioxolane ring but different functional groups.
4-(Hydroxymethyl)-1,3-dioxolan-2-one: Another dioxolane derivative with distinct chemical properties.
2,3-Isopropylidene-sn-glycerol: A related compound with a dioxolane ring and glycerol backbone.
Properties
CAS No. |
574743-30-9 |
|---|---|
Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
3,3-dimethyl-2-(4-phenyl-1,3-dioxolan-2-ylidene)butanenitrile |
InChI |
InChI=1S/C15H17NO2/c1-15(2,3)12(9-16)14-17-10-13(18-14)11-7-5-4-6-8-11/h4-8,13H,10H2,1-3H3 |
InChI Key |
NSOQCYUFLVZZTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=C1OCC(O1)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


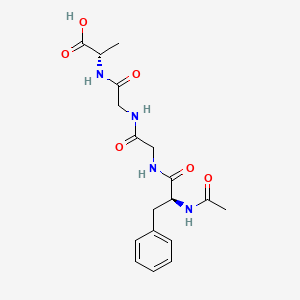
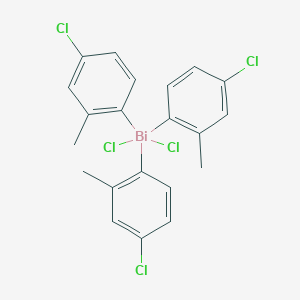
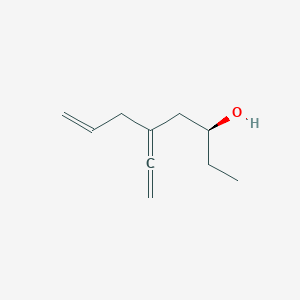
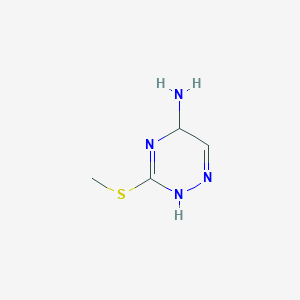
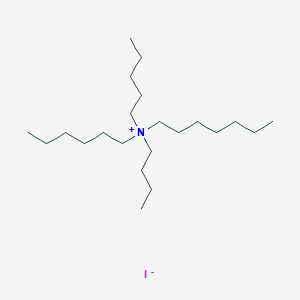
![Thiourea, [4-(pentyloxy)-3-(trifluoromethyl)phenyl]-](/img/structure/B14210673.png)
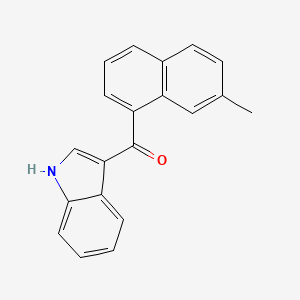
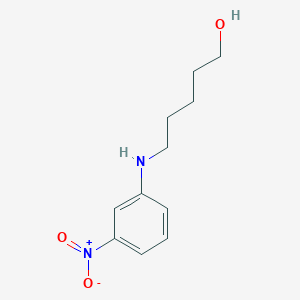

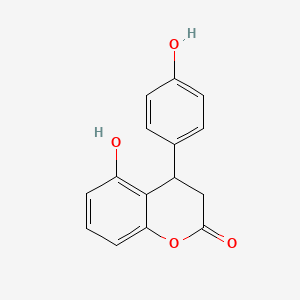
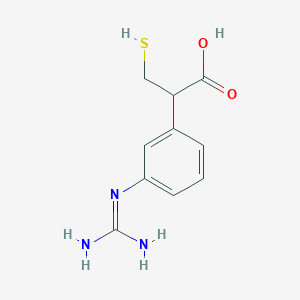

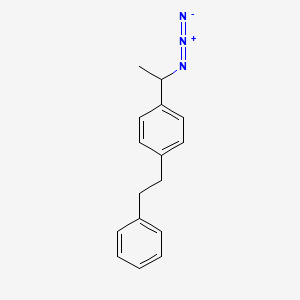
![2-Chloro-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14210724.png)
